molecular formula C9H10F2O3 B601798 2-(2,4-Difluorophenyl)glycerol CAS No. 173837-65-5

2-(2,4-Difluorophenyl)glycerol

Cat. No. B601798
CAS RN: 173837-65-5
M. Wt: 204.18
InChI Key:
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Description

2-(2,4-Difluorophenyl)glycerol (2,4-DFPG) is a fluorinated derivative of glycerol, which is a naturally occurring three-carbon sugar alcohol. 2,4-DFPG has been studied extensively due to its potential applications in biochemistry and pharmacology. This review will cover the synthesis method of 2,4-DFPG, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.

Scientific Research Applications

Certified Reference Material (CRM)

2-(2,4-difluorophenyl)propane-1,2,3-triol: is utilized as a CRM in analytical chemistry to ensure the accuracy and traceability of measurement results . As a CRM, it is produced and certified according to ISO/IEC 17025 and ISO 17034 standards, providing a benchmark for calibration and quality control in various analytical procedures.

Pharmaceutical Research

In the pharmaceutical industry, this compound serves as an impurity reference standard for the antifungal medication fluconazole . It is essential for the development of analytical methods that quantify impurities and ensure drug purity and safety.

Material Science

The compound’s unique properties are of interest in material science, particularly in the synthesis of new materials with potential applications in drug delivery systems. Its molecular structure could be used to modify surface properties or to create prodrug systems .

Biochemistry

In biochemistry, 2-(2,4-difluorophenyl)propane-1,2,3-triol can be used to study enzyme-substrate interactions, especially those involving glycerol-based molecules. It can help in understanding the biochemical pathways and mechanisms of action of similar compounds .

Environmental Science

This compound may be used in environmental science to study the degradation products of fluconazole and their environmental impact. It can serve as a model compound to understand the behavior of fluorinated organic compounds in ecosystems .

Agriculture

While specific applications in agriculture are not directly mentioned, the study of impurities and degradation products like 2-(2,4-difluorophenyl)propane-1,2,3-triol can be crucial for developing safer and more effective fungicides, considering its relation to fluconazole .

Medicine

In medicine, beyond its role as a reference standard, the compound’s interactions with biological systems can be studied to develop novel therapeutic agents or to understand the metabolic pathways of related drugs .

Industrial Chemistry

Industrially, the compound can be used in the synthesis of complex organic molecules. Its fluorinated aromatic ring makes it a valuable intermediate in creating compounds with specific chemical properties for industrial applications .

properties

IUPAC Name

2-(2,4-difluorophenyl)propane-1,2,3-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O3/c10-6-1-2-7(8(11)3-6)9(14,4-12)5-13/h1-3,12-14H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHVKNFSTIAMHSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(CO)(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Difluorophenyl)glycerol

Synthesis routes and methods I

Procedure details

In a 200 ml reaction vessel, 10 g of 2-(2,4-difluorophenyl)-1,3-diacetoxy-2-propanol was dissolved in 30 ml of toluene and thereto was added 30 ml of 30% aqueous KOH solution The resulting liquid was stirred at room temperature for 24 hours and more. Then a toluene-layer and an aqueous layer were separated from each other and the aqueous layer was extracted twice with 50 ml of ethyl acetate. The organic layer was washed with brine and then dried over anhydrous sodium sulfate. The solvent was removed therefrom and the residue was purified in the same manner as in Example 32 to give 6.5 g of 2-(2,4-difluorophenyl)-1,2,3-propanetriol.
Name
2-(2,4-difluorophenyl)-1,3-diacetoxy-2-propanol
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A 2 l reaction vessel was charged with 10 g of 2-(2,4-difluorophenyl)-1,3-diacetoxy-2-propanol, 2 g of Lipase AP-6 (made by Amano Pharmaceutical Co., Ltd., derived from Aspergillus niger, Enzyme No. 12), 500 ml of 50 mM phosphate buffer (pH 7.0) and 500 ml of cyclohexane. The resulting mixture was stirred at 30° C. for 24 hours. The reaction liquid was extracted three times with 1000 ml of ethyl acetate and dried over anhydrous sodium sulfate. The solvent was removed under reduced pressure and the residue was purified by column chromatography on silica gel (n-hexane/ethyl acetate=1/10) to give 6.6 g of 2-(2,4-difluorophenyl)-1,2,3-propanetriol.
Name
2-(2,4-difluorophenyl)-1,3-diacetoxy-2-propanol
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,4-Difluorophenyl)glycerol
Reactant of Route 2
2-(2,4-Difluorophenyl)glycerol
Reactant of Route 3
2-(2,4-Difluorophenyl)glycerol
Reactant of Route 4
2-(2,4-Difluorophenyl)glycerol
Reactant of Route 5
2-(2,4-Difluorophenyl)glycerol
Reactant of Route 6
2-(2,4-Difluorophenyl)glycerol

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